![molecular formula C19H18ClFN2O2 B4758068 N-(4-chlorophenyl)-1-(2-fluorobenzoyl)-4-piperidinecarboxamide](/img/structure/B4758068.png)
N-(4-chlorophenyl)-1-(2-fluorobenzoyl)-4-piperidinecarboxamide
Overview
Description
N-(4-chlorophenyl)-1-(2-fluorobenzoyl)-4-piperidinecarboxamide, also known as ABT-594, is a synthetic compound that belongs to the class of analgesics called nicotinic acetylcholine receptor agonists. It was first synthesized by Abbott Laboratories in the late 1990s and has since been the subject of extensive research due to its potential as a novel pain medication.
Mechanism of Action
N-(4-chlorophenyl)-1-(2-fluorobenzoyl)-4-piperidinecarboxamide works by binding to and activating nicotinic acetylcholine receptors in the brain and spinal cord. This activation leads to the release of several neurotransmitters, including dopamine, serotonin, and norepinephrine, which are involved in pain processing and modulation.
Biochemical and Physiological Effects
In addition to its analgesic effects, N-(4-chlorophenyl)-1-(2-fluorobenzoyl)-4-piperidinecarboxamide has been shown to have other biochemical and physiological effects. It has been shown to improve cognitive function and memory, reduce anxiety and depression, and have neuroprotective effects. It has also been shown to have anti-inflammatory effects and may have potential in treating inflammatory diseases such as rheumatoid arthritis.
Advantages and Limitations for Lab Experiments
One advantage of N-(4-chlorophenyl)-1-(2-fluorobenzoyl)-4-piperidinecarboxamide in lab experiments is its specificity for nicotinic acetylcholine receptors, which allows for more precise targeting of these receptors compared to traditional opioids. However, one limitation is its relatively short half-life, which may require more frequent dosing in experiments.
Future Directions
There are several potential future directions for research on N-(4-chlorophenyl)-1-(2-fluorobenzoyl)-4-piperidinecarboxamide. One area of interest is its potential in treating opioid addiction and withdrawal symptoms. Another area is its potential in treating other neurological and psychiatric disorders, such as Alzheimer's disease and schizophrenia. Finally, further research is needed to fully understand the mechanisms underlying its analgesic and other effects.
Scientific Research Applications
N-(4-chlorophenyl)-1-(2-fluorobenzoyl)-4-piperidinecarboxamide has been extensively studied for its potential as a novel analgesic. It has been shown to be effective in treating both acute and chronic pain, including neuropathic pain, inflammatory pain, and cancer pain. In addition, it has been shown to have a lower risk of addiction and tolerance compared to traditional opioid medications.
properties
IUPAC Name |
N-(4-chlorophenyl)-1-(2-fluorobenzoyl)piperidine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClFN2O2/c20-14-5-7-15(8-6-14)22-18(24)13-9-11-23(12-10-13)19(25)16-3-1-2-4-17(16)21/h1-8,13H,9-12H2,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHVDKOVJNFSHKE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC=C(C=C2)Cl)C(=O)C3=CC=CC=C3F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClFN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-1-(2-fluorobenzoyl)piperidine-4-carboxamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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